Soranjidiol

Description

Contextualizing Soranjidiol within Natural Product Chemistry Research

Natural product chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical compounds from natural sources. iomcworld.comfrontiersin.orgsciencebiology.org These compounds, known as secondary metabolites, often possess unique and potent biological activities. This compound, with its characteristic anthraquinone (B42736) scaffold, is a prime example of a secondary metabolite that has emerged from this field of study. ontosight.aiupm.edu.my

Anthraquinones are a large and structurally diverse class of aromatic compounds derived from anthracene. ontosight.aimdpi.com They are widely distributed in nature, found in various plants, fungi, lichens, and insects. imrpress.commdpi.com In higher plants, two primary biosynthetic pathways lead to the formation of anthraquinones: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.net The latter is responsible for the biosynthesis of Rubia-type anthraquinones, a category to which this compound belongs. researchgate.net

The significance of this compound in natural product chemistry lies in its representative structure and its association with plants of the Rubiaceae family, such as those from the Morinda and Rubia genera. upm.edu.mymdpi.comnih.gov These plants have a long history of use in traditional medicine, and modern phytochemical investigations have often led to the isolation of this compound and related compounds. mdpi.comrjptonline.org The study of this compound contributes to our understanding of the biosynthesis, chemical diversity, and biological functions of anthraquinones within this important plant family.

Historical Perspectives on this compound Research and Development

The journey of this compound research began with its isolation and identification from natural sources. Early phytochemical studies on plants known for their dyeing properties or medicinal uses were instrumental in the discovery of this compound. For instance, it has been isolated from the roots of Rubia yunnanensis and has been reported in Hymenodictyon orixense. nih.gov The traditional use of plants like Morinda citrifolia (Noni) in Polynesian medicine for a variety of ailments also spurred scientific interest in its chemical constituents, leading to the identification of this compound among other bioactive compounds. mdpi.comrjptonline.orgcambridge.org

Initial research focused on the structural elucidation of this compound, employing classical chemical methods and later, more advanced spectroscopic techniques. The establishment of its chemical structure as 1,6-dihydroxy-2-methylanthracene-9,10-dione was a crucial step that paved the way for further investigation. nih.gov Following its characterization, synthetic chemists took on the challenge of its total synthesis, with one of the notable routes being achieved via a directed metalation of N,N-diethylbenzamides. acs.org

The exploration of this compound's biological activities has evolved over time. Early studies may have been prompted by the ethnobotanical uses of the plants from which it was isolated. Over the decades, research has expanded to investigate its specific pharmacological properties, driven by the broader interest in anthraquinones for their potential as therapeutic agents. mdpi.comacs.org

Current Research Landscape and Significance of this compound Studies

The contemporary research landscape for this compound is vibrant and multifaceted, with studies spanning various scientific disciplines. A significant area of focus is its potential in photodynamic therapy (PDT) for cancer. imrpress.comresearchgate.netmdpi.comresearchgate.net Research has shown that this compound can act as a photosensitizer, meaning that upon irradiation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells. mdpi.comresearchgate.net Studies have demonstrated its phototoxic efficacy on human breast carcinoma cells (MCF-7) and its ability to induce cell death. imrpress.comresearchgate.net

Beyond its photodynamic properties, this compound is being investigated for a range of other biological activities. These include:

Antioxidant effects: Like many phenolic compounds, this compound has been shown to possess antioxidant properties, which can help protect cells from damage caused by free radicals. ontosight.ai

Anti-inflammatory properties: Some studies suggest that this compound may have anti-inflammatory effects. ontosight.ai

Antimicrobial activity: Anthraquinones, including this compound, have been investigated for their potential to inhibit the growth of certain microorganisms. ontosight.ainih.gov

The significance of current this compound studies is multifold. From a medicinal chemistry perspective, it serves as a lead compound for the design and synthesis of new therapeutic agents with improved efficacy and selectivity. acs.org In the context of natural product research, ongoing studies help to validate the traditional uses of medicinal plants and provide a scientific basis for their therapeutic claims. mdpi.comrjptonline.org Furthermore, investigations into the biosynthesis of this compound and other anthraquinones contribute to our fundamental understanding of plant secondary metabolism. researchgate.net

Table 1: Key Research Findings on this compound

| Research Area | Key Findings | References |

|---|---|---|

| Photodynamic Therapy | Acts as a photosensitizer, generating reactive oxygen species upon light irradiation. mdpi.comresearchgate.net | imrpress.commdpi.comresearchgate.netresearchgate.net |

| Demonstrates phototoxic effects on human breast cancer cell lines (MCF-7). imrpress.comresearchgate.net | imrpress.comresearchgate.net | |

| Antioxidant Activity | Exhibits antioxidant properties, protecting cells from free radical damage. ontosight.ai | ontosight.ai |

| Anti-inflammatory Activity | Shows potential anti-inflammatory effects. ontosight.ai | ontosight.ai |

| Antimicrobial Activity | Investigated for its ability to inhibit the growth of microorganisms. ontosight.ainih.gov | ontosight.ainih.gov |

Structure

3D Structure

Properties

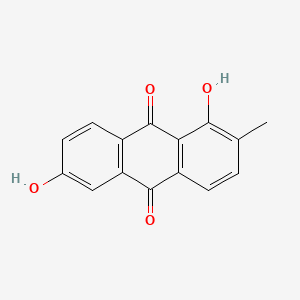

IUPAC Name |

1,6-dihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-2-4-10-12(13(7)17)15(19)9-5-3-8(16)6-11(9)14(10)18/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKQISPKMLYNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199736 | |

| Record name | Soranjidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-73-0 | |

| Record name | Soranjidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soranjidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soranjidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Purification, and Natural Occurrence of Soranjidiol

Natural Sources and Distribution of Soranjidiol

The distribution of this compound in nature is predominantly documented in the plant kingdom. While botanical sources are well-established, its presence in microbial or other biological systems is not extensively reported in current scientific literature.

This compound has been identified within several species of the genus Morinda, which belongs to the Rubiaceae family. These plants are typically small evergreen trees or shrubs found in tropical climates. The compound is primarily concentrated in the roots of these plants, although it has also been found in cell cultures derived from them.

The primary botanical sources identified include Morinda elliptica and Morinda pandurifolia. The presence of this compound in these species is a key chemotaxonomic marker for the Morinda genus, which is rich in anthraquinones.

Table 1: Botanical Sources of this compound

| Species | Family | Plant Part / Source |

|---|---|---|

| Morinda elliptica | Rubiaceae | Roots, Cell Culture |

Currently, there is no significant scientific literature documenting the isolation of this compound from microbial sources such as bacteria or fungi. While microorganisms are known to produce a vast array of secondary metabolites, including various pigments and polyketides, the specific biosynthetic pathways for this compound have not been identified in these organisms. Fungi, for instance, are known producers of hydroxyanthraquinone pigments, but this compound has not been reported as one of them.

The occurrence of this compound in other biological origins, such as marine organisms or insects, is not documented in available research. The investigation of natural products from these sources is an active area of research, but to date, this compound's origins appear to be confined to the botanical realm.

Methodologies for this compound Extraction and Isolation

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction to separate the compound from the solid plant matrix, followed by purification to isolate it from other co-extracted substances.

Solvent extraction is the foundational method for obtaining crude extracts containing this compound from plant materials, particularly the roots of Morinda species. The choice of solvent and technique is critical for efficiently extracting anthraquinones.

Commonly employed techniques include:

Soxhlet Extraction : This is a continuous extraction method where a solvent, such as ethanol (B145695), is repeatedly passed through the powdered plant material. It is a highly efficient method for extracting anthraquinones from dried plant parts like noni roots. thaiscience.info

Maceration : A simpler technique where the plant material is soaked in a solvent (e.g., ethanol, methanol (B129727), or chloroform) for an extended period with occasional agitation. thaiscience.info This method is less efficient than Soxhlet but is suitable for heat-sensitive compounds.

Heat-Reflux Extraction : This method involves boiling the plant material with a solvent and condensing the solvent vapor back into the mixture. Studies have shown that refluxing with ethanol can yield a high recovery of anthraquinones. nih.gov

Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction of compounds.

The selection of the solvent is crucial. Polar solvents like ethanol have been found to be highly effective for extracting anthraquinones. thaiscience.infonih.gov Following the initial extraction, a liquid-liquid partitioning step may be used, employing immiscible solvents like ethyl acetate and water, to begin the separation of compounds based on their polarity. depaul.edu

After obtaining a crude extract, various chromatographic techniques are employed to purify this compound. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Key purification strategies include:

Column Chromatography (CC) : This is a fundamental purification step where the crude extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a gradient of solvents (mobile phase) is used to elute the compounds. Fractions are collected, and those containing this compound are identified and combined.

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of column chromatography and to determine the appropriate solvent system. It can also be used for small-scale preparative purification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. HPLC allows for the isolation of highly pure compounds.

Table 2: Summary of Extraction and Purification Techniques for this compound

| Technique | Type | Description |

|---|---|---|

| Soxhlet Extraction | Extraction | Continuous extraction with a cycling solvent, efficient for anthraquinones from roots. |

| Maceration | Extraction | Soaking plant material in a solvent for an extended period. Simple but less efficient. |

| Heat-Reflux Extraction | Extraction | Boiling the plant material in a solvent with condensation, effective for anthraquinone (B42736) recovery. |

| Column Chromatography | Purification | Separation of the crude extract on a solid stationary phase (e.g., silica gel). |

Chromatographic Purification Strategies for this compound

Preparative Chromatography in this compound Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the isolation of natural products like this compound from crude plant extracts. nih.govresearchgate.net Unlike analytical HPLC, which focuses on identifying and quantifying compounds, the primary goal of preparative chromatography is to isolate and purify larger quantities of a specific substance for further research. rssl.comjsmcentral.org

The process begins with a crude extract obtained from the roots of a Morinda species. This extract is a complex mixture containing numerous compounds. The isolation of this compound via prep-HPLC involves the following general steps:

Method Development : An analytical scale separation is first developed to determine the optimal stationary phase (e.g., reversed-phase C18) and mobile phase (a mixture of solvents like water, acetonitrile, or methanol) that provide the best resolution between this compound and other components in the extract.

Scale-Up : The optimized analytical method is then scaled up for preparative use. This involves using a larger column packed with the same stationary phase material but with a wider diameter (ranging from 20 to 50mm) to accommodate a larger sample volume. jsmcentral.org

Fraction Collection : The crude extract is injected into the prep-HPLC system. As the mobile phase flows through the column, the compounds separate based on their affinity for the stationary phase. A detector monitors the effluent, and a fraction collector is used to collect the portion of the eluent containing the purified this compound.

The use of prep-HPLC is advantageous due to its high resolution and efficiency, allowing for the isolation of high-purity compounds from intricate mixtures. researchgate.net

| Parameter | Description | Typical Application in this compound Isolation |

| Stationary Phase | The solid adsorbent material packed in the column. | Reversed-phase silica gel (e.g., C18) is commonly used for separating moderately polar compounds like anthraquinones. |

| Mobile Phase | The solvent or solvent mixture that moves the sample through the column. | A gradient of solvents, such as water and acetonitrile or methanol, is often employed to effectively separate compounds with varying polarities. |

| Column Dimensions | The internal diameter and length of the chromatography column. | Preparative columns have larger diameters (e.g., >20 mm) to handle higher sample loads compared to analytical columns. jsmcentral.org |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Higher flow rates are used in preparative chromatography to reduce separation time, balanced against maintaining resolution. |

| Detection | The method used to identify when the compound of interest is eluting from the column. | UV-Vis detectors are commonly used, set at a wavelength where this compound exhibits strong absorbance. |

Countercurrent Chromatography for this compound Purification

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that is highly effective for the purification of natural products. nih.gov A key advantage of CCC is the absence of a solid stationary phase, which eliminates issues like irreversible adsorption of the sample and allows for total sample recovery. nih.govresearchgate.net This makes it particularly suitable for purifying compounds from complex and often sensitive natural extracts.

The technique relies on partitioning a solute between two immiscible liquid phases—one serving as the stationary phase and the other as the mobile phase. nih.gov In High-Speed Countercurrent Chromatography (HSCCC), a type of CCC, the stationary liquid phase is retained in a coiled column by a strong centrifugal force while the mobile phase is pumped through it. nih.gov

For the purification of this compound, a suitable biphasic solvent system must be selected. The choice of solvent system is the most critical step and is based on the partition coefficient (K) of this compound. An ideal K value ensures that the compound will separate effectively from impurities without eluting too quickly or being retained for too long. The purification process would involve dissolving the partially purified, this compound-containing fraction in the solvent system and introducing it into the CCC instrument. The separation occurs as the components of the mixture are partitioned differently between the two liquid phases, leading to the elution of pure this compound.

| Feature | Description | Relevance to this compound Purification |

| Principle | Liquid-liquid partition chromatography without a solid support matrix. researchgate.net | Prevents irreversible adsorption and degradation of the target compound, ensuring high recovery. |

| Solvent System | A biphasic mixture of immiscible solvents (e.g., hexane (B92381)/ethyl acetate/methanol/water). | The selection is critical and tailored to the polarity of this compound to achieve optimal separation from impurities. |

| Stationary Phase | One of the liquid phases held in the column by centrifugal force. | Can be either the aqueous or organic phase, depending on the separation mode. |

| Mobile Phase | The second liquid phase that is pumped through the stationary phase. | Carries the components of the sample at different rates based on their partition coefficients. |

Crystallization Techniques for this compound

Crystallization is often the final step in the purification process, used to obtain a highly pure, solid form of the isolated compound. iscientific.org After this compound has been isolated and purified by chromatographic methods, it exists dissolved in a solvent. Crystallization removes the final traces of impurities and provides the compound in a stable, crystalline lattice. Several techniques can be employed:

Solvent Evaporation : This is the simplest method, where the solvent in which the purified this compound is dissolved is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, forcing the compound to crystallize.

Cooling Crystallization : This technique is effective when the solubility of the compound is significantly higher in a hot solvent than in a cold one. youtube.com A saturated solution of this compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the temperature drops, solubility decreases, leading to the formation of crystals. youtube.com

Vapor Diffusion : A small vial containing a concentrated solution of this compound is placed inside a larger, sealed container that holds a more volatile anti-solvent. unifr.ch The anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility and promoting gradual crystal growth. unifr.ch

The choice of method depends on the physicochemical properties of this compound and the solvent used. The goal is to facilitate slow crystal growth, which typically results in larger and purer crystals.

Yield Optimization in this compound Isolation Processes

Optimizing the yield of this compound from its natural sources is a critical objective in the isolation process. This involves refining each stage of extraction and purification to maximize the recovery of the final product while maintaining high purity.

Key strategies for yield optimization include:

Extraction Efficiency : The initial extraction from the plant material is a crucial step. Optimization here involves selecting the most effective solvent that maximizes the extraction of anthraquinones while minimizing the co-extraction of undesirable compounds. The use of techniques like sonication or pressurized liquid extraction can also enhance the efficiency and yield of this initial step.

Chromatographic Conditions : In preparative HPLC, the sample load and flow rate must be carefully balanced. Overloading the column can lead to poor separation and cross-contamination of fractions, reducing the yield of pure this compound. Conversely, under-loading the column is inefficient. Methodical adjustment of gradient steepness, flow rate, and injection volume is necessary to maximize throughput without sacrificing purity.

Solvent System Selection in CCC : For countercurrent chromatography, the yield is heavily dependent on the choice of the biphasic solvent system. nih.gov A system that provides an optimal partition coefficient (K) for this compound will result in better separation from impurities and, consequently, a higher recovery of the pure compound in the collected fractions.

Biosynthetic Pathways of Soranjidiol

Precursor Identification in Soranjidiol Biosynthesis

The biosynthesis of this compound, like other rubiadin-type anthraquinones, utilizes precursors from multiple primary metabolic routes. researchgate.netsemanticscholar.org The core anthraquinone (B42736) structure is assembled from intermediates derived from the shikimate pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. imrpress.comsemanticscholar.orgresearchgate.net

The shikimate pathway provides 1,4-dihydroxy-2-naphthoic acid (DHNA), which forms rings A and B of the anthraquinone nucleus. researchgate.netsemanticscholar.org This pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are converted through a series of enzymatic steps to isochorismic acid (IA). semanticscholar.org IA, in conjunction with α-ketoglutarate from the tricarboxylic acid (TCA) cycle, undergoes further transformations to yield DHNA. researchgate.netsemanticscholar.org

Ring C of this compound is derived from the isoprenoid precursor, 3,3-dimethylallyl diphosphate (B83284) (DMAPP). researchgate.netsemanticscholar.org DMAPP is synthesized from isopentenyl diphosphate (IPP) which can be produced via two independent pathways: the MVA pathway located in the cytoplasm and the MEP pathway in the plastids. researchgate.netsemanticscholar.org Recent studies suggest that the MEP pathway is the primary source of IPP for anthraquinone biosynthesis in the Rubiaceae family. researchgate.net

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Biosynthetic Pathway | Contribution to this compound |

|---|---|---|

| Phosphoenolpyruvate (PEP) | Shikimate Pathway | Forms part of the DHNA backbone |

| Erythrose-4-phosphate (E4P) | Shikimate Pathway | Forms part of the DHNA backbone |

| α-ketoglutarate | Tricarboxylic Acid (TCA) Cycle | Contributes to the formation of DHNA |

| Isopentenyl diphosphate (IPP) | Mevalonate (MVA) Pathway / Methylerythritol Phosphate (MEP) Pathway | Precursor to DMAPP |

| 3,3-dimethylallyl diphosphate (DMAPP) | Mevalonate (MVA) Pathway / Methylerythritol Phosphate (MEP) Pathway | Forms Ring C of the anthraquinone |

Enzymatic Steps and Mechanisms in this compound Formation

The assembly of the this compound molecule from its precursors is a multi-step process catalyzed by a series of specific enzymes. researchgate.netsemanticscholar.org

Several key enzymes have been identified as crucial for the biosynthesis of anthraquinones, including this compound. researchgate.netresearchgate.net Isochorismate synthase (ICS) is a pivotal enzyme that directs the flow of chorismic acid, a key intermediate in the shikimate pathway, towards anthraquinone synthesis. researchgate.net Another important enzyme is o-succinylbenzoate synthase, which is involved in the formation of the o-succinylbenzoic acid (OSB) intermediate. researchgate.net The conversion of IPP to the active isoprenoid unit, DMAPP, is catalyzed by IPP isomerase. researchgate.net The prenylation of DHNA, which is the first committed step specific to the alizarin-type anthraquinone pathway, is carried out by a yet uncharacterized prenyltransferase. researchgate.net

The proposed biosynthetic cascade for this compound begins with the condensation of DHNA and DMAPP. semanticscholar.org This reaction forms the basic anthraquinone scaffold. Following this initial condensation, a series of tailoring reactions, including hydroxylations, methylations, and oxidations, are catalyzed by various enzymes to produce the final this compound structure. semanticscholar.orgrsc.org While the complete enzymatic sequence leading specifically to this compound is not fully elucidated, it is understood to be part of the broader pathway that generates a variety of rubiadin-type anthraquinones. semanticscholar.org

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is under tight genetic control, with the genes encoding the biosynthetic enzymes often organized in clusters.

Research has indicated that the genes responsible for the biosynthesis of secondary metabolites like anthraquinones are frequently located together in biosynthetic gene clusters (BGCs). nih.govbeilstein-journals.orgresearchgate.net While a specific BGC solely for this compound has not been definitively identified, evidence suggests that the genes for anthraquinone production in the Rubiaceae family are organized in such a manner. researchgate.net These clusters would likely contain the genes for isochorismate synthase, o-succinylbenzoate synthase, IPP isomerase, and the specific prenyltransferases and tailoring enzymes required for this compound synthesis. The identification and characterization of these gene clusters are areas of active research.

The expression of the genes involved in this compound biosynthesis is subject to complex transcriptional regulation. This regulation allows the plant to control the production of this compound in response to developmental cues and environmental stresses. Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are key players in this regulatory network. While the specific transcription factors that regulate this compound biosynthesis have not been fully characterized, it is known that the expression of key enzymes like isochorismate synthase is inducible, suggesting a sophisticated regulatory mechanism at the transcriptional level. researchgate.netscribd.com

Chemoenzymatic Approaches to this compound Production

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. mdpi.com This approach can overcome challenges in organic synthesis, such as achieving specific stereoselectivity and avoiding the need for complex protection and deprotection steps, often under mild reaction conditions. monash.edu

Despite the potential benefits, research specifically detailing the chemoenzymatic synthesis of this compound is limited in publicly available scientific literature. However, studies on related anthraquinone compounds demonstrate the feasibility of this strategy. For instance, a two-step chemoenzymatic process has been developed for producing medicinally significant 3-deoxygenated anthraquinones. rsc.org This method utilizes an anthrol reductase from Thermococcus islandicus for the regio- and stereoselective reduction of hydroanthraquinones, followed by a chemical oxidation and dehydration step to yield the final products in good yields (65–80%). rsc.org While this process applies to a different class of anthraquinones, it highlights how enzymes can be integrated into synthetic routes to create valuable aromatic polyketides. rsc.org

The development of a specific chemoenzymatic pathway for this compound would likely involve the enzymatic synthesis of a key intermediate, such as the anthraquinone core, followed by chemical modifications, or vice-versa. The discovery and engineering of novel enzymes, such as specific hydroxylases or methyltransferases, could enable the targeted synthesis of this compound and its analogues. monash.edunih.gov

Total Synthesis and Semisynthesis of Soranjidiol

Strategic Approaches in Soranjidiol Total Synthesis

The total synthesis of a target molecule requires a carefully devised plan that maps a route from simple, commercially available starting materials to the final complex structure. rroij.com This involves considering multiple potential pathways and selecting the most efficient and logical approach. wikipedia.org

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually disassembled into simpler precursors through a series of "disconnections" that correspond to the reverse of known chemical reactions. wikipedia.orgicj-e.org This process is repeated until readily available starting materials are reached. wikipedia.org

For this compound (1,6-dihydroxy-2-methylanthracene-9,10-dione), the central anthraquinone (B42736) core is the primary focus of disconnection. nih.gov A logical retrosynthetic strategy involves disconnections that break down the tricyclic system into simpler aromatic fragments. Two common approaches are:

Friedel-Crafts Annulation Approach: This strategy involves disconnecting the molecule at the bonds formed during a double Friedel-Crafts acylation. This leads back to a phthalic anhydride (B1165640) derivative and a substituted aromatic compound, such as a cresol. acs.orgupm.edu.my

Directed Metalation and Condensation Approach: A more modern disconnection strategy involves breaking the molecule down to a substituted N,N-diethylbenzamide and a p-tolualdehyde derivative. acs.org This approach offers greater control over the regiochemistry of the substitution pattern.

These disconnections simplify the complex target into manageable, simpler structures, forming the basis for a synthetic plan. icj-e.org

The synthesis of the anthraquinone framework of this compound relies on robust and well-established chemical reactions capable of forming carbon-carbon bonds and constructing cyclic systems.

Key methodologies include:

Friedel-Crafts Reactions: The classical synthesis of anthraquinones often involves the condensation of phthalic anhydride derivatives with substituted phenols or their ethers. acs.org This method relies on a strong Lewis acid catalyst to promote the acylation and subsequent cyclization to form the fused ring system.

Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. In the context of this compound synthesis, a directed metalating group, such as an N,N-diethylamide, on one of the aromatic precursors directs lithium to the ortho position. acs.orguwindsor.ca The resulting aryllithium species can then react with an aldehyde partner in a condensation reaction, leading to the construction of the central ring with high regiochemical control. acs.org

Diels-Alder Cycloaddition: Some syntheses of quinone-containing natural products utilize the Diels-Alder reaction. For instance, reactions of vinylketene acetals with haloquinones can be employed to build the polycyclic skeleton in a regiosepecific manner. lookchem.com

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, stereoselectivity becomes critical in the synthesis of its naturally occurring, axially chiral dimers, such as (S)-Bithis compound. scispace.comnih.gov The synthesis of these atropisomers—stereoisomers arising from restricted rotation about a single bond—requires advanced catalyst-controlled methods. scispace.com

A key reaction employed in the synthesis of (S)-Bithis compound is the Suzuki cross-coupling . This reaction is used to form the carbon-carbon single bond that links the two this compound units. To control the axial chirality, an atropoenantioselective approach is used, employing a chiral catalyst, such as one with an axially chiral aminophosphine (B1255530) ligand, to ensure the formation of one enantiomer over the other with high selectivity. scispace.com

Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions. numberanalytics.comjocpr.com In the synthesis of this compound, the hydroxyl (-OH) groups on the aromatic precursors are highly reactive and must be protected to direct the synthetic transformations to the desired positions. wiley-vch.de

The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal in a later step. jocpr.com Common strategies include:

Methyl Ethers (Methoxy Groups): Hydroxyl groups are often converted to methyl ethers. The methoxy (B1213986) group is robust and stable under many reaction conditions, including those involving strong bases (like organolithium reagents used in DoM) and acids used in Friedel-Crafts reactions. libretexts.org Demethylation to reveal the free hydroxyl group is typically achieved at the end of the synthesis using strong reagents like boron tribromide.

Benzyl (B1604629) Ethers (Bn): The benzyl group is another common protecting group for alcohols and phenols. A key advantage is that it can be removed under mild conditions by hydrogenolysis, which does not affect many other functional groups. libretexts.org

Silyl (B83357) Ethers: For certain applications, silyl ethers (e.g., TMS, TBDMS) can be used. They are easily installed and can be removed with fluoride (B91410) ions. libretexts.org In some syntheses of related anthraquinones, silicon has also been used to protect reactive methyl groups on the aromatic ring. uwindsor.ca

An effective protecting group strategy ensures that the key bond-forming reactions occur with the correct regioselectivity and without undesired side reactions. researchgate.net

Key Reaction Methodologies Employed in this compound Synthesis

Reported Synthetic Routes to this compound and its Stereoisomers

Several total syntheses of this compound have been reported since its structure was elucidated. These routes often showcase different strategic approaches to assembling the anthraquinone core.

A notable linear synthesis of this compound was achieved via a directed metalation strategy, proceeding through a six-step sequence. acs.org This route demonstrates the utility of the DoM reaction for the controlled assembly of a polysubstituted anthraquinone.

The key stages of this synthesis are summarized in the table below.

| Step | Transformation | Starting Materials / Intermediates | Key Reagents and Conditions | Purpose |

| 1 | Directed ortho-Metalation | N,N-diethyl-3-methoxybenzamide | s-BuLi, TMEDA, THF, -78 °C | Generates a specific aryllithium species for regioselective C-C bond formation. |

| 2 | Condensation | Aryllithium species + 4-methoxy-3-methylbenzaldehyde | THF, -78 °C to room temp. | Forms a new C-C bond, creating a diaryl carbinol intermediate. |

| 3 | Cyclization | Diaryl carbinol intermediate | H+ (acid catalyst) | Forms the phthalide (B148349) (lactone) intermediate. |

| 4 | Annulation/Reduction | Phthalide intermediate | Not specified in detail, involves conversion to anthrone (B1665570) | Forms the tricyclic anthrone skeleton. |

| 5 | Oxidation | Anthrone intermediate | O2, base | Oxidizes the central ring to the quinone system, forming the dimethoxy-soranjidiol precursor. |

| 6 | Demethylation | 1,6-dimethoxy-2-methylanthraquinone | BBr3 or other demethylating agent | Removes the methyl protecting groups to yield the final product, this compound. |

Convergent Synthesis of this compound

A notable convergent synthesis of this compound involves a six-step sequence starting from readily available benzamide (B126) and benzaldehyde (B42025) precursors. acs.org This strategy utilizes directed ortho-metalation (DoM) of N,N-diethylbenzamides, a powerful tool for regioselective functionalization of aromatic rings. The key steps are outlined below:

Preparation of Starting Materials: The synthesis begins with the preparation of the necessary substituted benzamide and p-tolualdehyde derivatives. acs.org

Directed ortho-Metalation and Condensation: The N,N-diethylbenzamide is treated with a strong base, such as an alkyllithium reagent, to deprotonate the position ortho to the diethylamido group. This generates a stabilized carbanion that then reacts with a substituted aromatic aldehyde. This condensation step is compatible with various substituents, including methoxy and methyl groups, on the aromatic rings. acs.org

Cyclization to Phthalide: The resulting adduct undergoes acid-catalyzed cyclization to form a phthalide intermediate.

Conversion to Anthraquinone: The phthalide is then converted to the final anthraquinone skeleton through a sequence of reactions.

This convergent approach has been successfully applied to the total synthesis of several anthraquinones, including cynodontin (B45498) and this compound, demonstrating its versatility. acs.org Another example of a convergent strategy is seen in the synthesis of norbadione A, where a key step involves a double Suzuki-Miyaura cross-coupling to assemble the final carbon framework. researchgate.net While not directly a synthesis of this compound, this highlights a modern convergent method applicable to related polycyclic aromatic compounds.

Semisynthetic Modifications of this compound Precursors

Semisynthesis provides a valuable alternative to total synthesis, particularly when a natural product or a close analog is readily available. This approach involves chemically modifying a precursor to achieve the target molecule.

In the context of this compound, semisynthetic modifications have been performed on related, naturally occurring anthraquinones. For instance, the chemical structures of 7-chlorobithis compound and 5-chlorothis compound were confirmed through their synthesis from 5,5′-bithis compound and this compound, respectively. conicet.gov.arresearchgate.net This was achieved through a chlorination reaction, demonstrating that the this compound scaffold can be chemically manipulated to produce new derivatives. conicet.gov.ar

Another relevant area of semisynthesis involves the modification of anthraquinone precursors to enhance their biological activity. For example, a series of novel amide anthraquinone-amino acid derivatives were synthesized using 2-methylanthraquinone (B1664562) as a starting material. mdpi.com This involved nitration, oxidation to a carboxylic acid, acylation, and subsequent reaction with various amino acids. mdpi.com While not a direct synthesis of this compound, this work illustrates the potential for modifying anthraquinone precursors to create a library of related compounds for structure-activity relationship studies.

Furthermore, the chemical modification of alizarin, another anthraquinone, has been explored to enhance its anticancer effects. acs.org This highlights a broader strategy of using readily available anthraquinones as scaffolds for developing new therapeutic agents.

Challenges and Advancements in this compound Chemical Synthesis

The chemical synthesis of this compound and related anthraquinones presents several challenges, but ongoing research continues to provide advancements.

Challenges:

Regioselectivity: A primary challenge in anthraquinone synthesis is controlling the regioselectivity of substitutions on the aromatic rings. The classical Friedel-Crafts reaction, a common method for synthesizing anthraquinones, can often lead to mixtures of isomers, complicating purification and reducing yields. acs.org

Functional Group Compatibility: The synthesis must be designed to tolerate the various functional groups present on the this compound molecule, including hydroxyl and methyl groups, which can be sensitive to certain reaction conditions. acs.org

Stereoselectivity in Bisanthraquinones: In the synthesis of dimeric anthraquinones like 5,5′-bithis compound, controlling the axial chirality of the biaryl bond is a significant challenge. scispace.com

Advancements:

Directed Metalation: The use of directed metalation groups, such as the N,N-diethylamido group, has been a significant advancement, allowing for highly regioselective functionalization of the aromatic ring and overcoming a major hurdle of the classical methods. acs.org

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for constructing the carbon framework of complex molecules, including anthraquinone derivatives. researchgate.net These methods offer high efficiency and functional group tolerance.

Atroposelective Synthesis: For axially chiral bisanthraquinones, advancements in catalyst-controlled stereoselective synthesis provide a means to control the stereochemistry of the biaryl linkage. scispace.com

Semisynthetic Derivatization: The ability to perform selective chemical modifications on the this compound scaffold, such as chlorination, opens up avenues for creating novel derivatives with potentially enhanced or new biological activities. conicet.gov.arresearchgate.net This allows for the exploration of structure-activity relationships without resorting to a full total synthesis for each new analog.

Structural Elucidation and Advanced Spectroscopic Characterization of Soranjidiol

Spectroscopic Methodologies for Soranjidiol Structural Determination

The foundational approach to elucidating the structure of this compound involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govconicet.gov.ar These powerful analytical tools, used in conjunction, provide unambiguous evidence for the compound's molecular framework. The structural characterization is further supported by other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. conicet.gov.arresearchtrends.net The process of identifying new derivatives of this compound also follows this comprehensive spectroscopic analysis. nih.govconicet.gov.ar

NMR spectroscopy stands as the cornerstone technique for determining the detailed molecular structure of organic compounds like this compound. measurlabs.com It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of the chemical structure of this compound and its analogs. nih.govconicet.gov.arresearchgate.netphytojournal.com

One-dimensional NMR provides the initial and fundamental spectroscopic data for this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, indicates the number of unique carbon atoms in the molecule. scribd.com For instance, the ¹H NMR spectrum of a related anthraquinone (B42736), 5,5′-bithis compound, which is a symmetrical dimer of this compound, shows a specific pattern of signals that, when compared to this compound, helps in its structural confirmation. conicet.gov.ar The absence of a meta-coupled doublet in the ¹H NMR spectrum of the dimer, which is present in this compound, indicates the point of linkage between the two monomeric units. conicet.gov.ar

Table 1: ¹H and ¹³C NMR Data for this compound Specific chemical shift values (δ) in ppm for this compound are dependent on the solvent used and the specific experimental conditions. The data presented here is a generalized representation based on typical values for similar anthraquinone structures.

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 1-OH | ~12.0-13.0 (s) | - |

| 2-CH₃ | ~2.4 (s) | ~22.0 |

| C-1 | - | ~162.0 |

| C-2 | - | ~149.0 |

| C-3 | ~7.2 (s) | ~121.0 |

| C-4 | ~7.7 (d) | ~135.0 |

| C-4a | - | ~116.0 |

| C-5 | ~7.5 (d) | ~124.0 |

| C-6 | - | ~162.0 |

| 6-OH | - | - |

| C-7 | ~7.1 (d) | ~119.0 |

| C-8 | ~7.9 (d) | ~117.0 |

| C-8a | - | ~133.0 |

| C-9 | - | ~182.0 |

| C-10 | - | ~192.0 |

| C-9a | - | ~114.0 |

| C-10a | - | ~133.0 |

s: singlet, d: doublet

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the this compound molecule. phytojournal.com These techniques provide correlation maps that reveal through-bond and through-space relationships between nuclei. princeton.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.comresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chresearchgate.net HMBC is particularly important for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. epfl.ch For example, correlations observed in the HMBC spectrum of a chlorinated derivative of this compound confirmed the position of the chlorine atom. conicet.gov.ar

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure of the molecule. conicet.gov.ar The NOESY experiment was recorded for the first time for this compound to aid in its detailed structural analysis. conicet.gov.ar

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. broadinstitute.orgnih.gov It is a key component in the structural elucidation of natural products like this compound. nih.govconicet.gov.arresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. mdpi.com This technique was instrumental in confirming the molecular formula of this compound and its derivatives. nih.govconicet.gov.arresearchgate.net For example, the HREIMS (High-Resolution Electron Ionization Mass Spectrometry) of a related new anthraquinone provided a molecular ion that suggested a specific molecular formula, which was then confirmed by the calculated value. conicet.gov.ar Similarly, the HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) of a chlorinated derivative of this compound displayed a quasi-molecular ion and an isotopic ion pattern that confirmed the presence of a chlorine atom and allowed for the determination of its molecular formula. conicet.gov.ar

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic pattern of smaller ions. nih.gov This fragmentation pattern provides valuable structural information about the parent molecule. The analysis of the fragmentation patterns of this compound in MS/MS experiments can help to confirm the connectivity of its constituent parts. This technique is particularly useful in differentiating between isomers and in the structural characterization of complex mixtures containing anthraquinones. nih.gov The development of tandem mass spectral libraries for various classes of natural products aids in the rapid identification of known compounds in complex samples. mdpi.com

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, an anthraquinone derivative, reveals characteristic absorption bands that are indicative of its molecular structure.

The principal peaks in the IR spectrum of this compound confirm the presence of key functional groups. A notable feature is the absorption band corresponding to a free hydroxyl (-OH) group. conicet.gov.ar Additionally, the spectrum displays absorptions related to the carbonyl groups of the anthraquinone core. conicet.gov.arupm.edu.my The presence of a peri-positioned hydroxyl group relative to a carbonyl group is also supported by the IR data. conicet.gov.ar In some analyses, NH vibrations have been observed in a different range for related compounds, highlighting the specificity of the IR spectrum for this compound's structure. researchgate.net

The positions of these absorption bands are crucial for identifying the substitution pattern on the anthraquinone skeleton. For instance, the presence of only one medium IR absorption band at 1670 cm⁻¹ in a related derivative indicated that both carbonyl groups were non-hydrogen-bonded, which, along with a band at 3323 cm⁻¹, confirmed a free hydroxyl group. conicet.gov.ar

A representative table of the characteristic IR absorption bands for this compound is provided below:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Hydroxyl (-OH) | ~3323 | Free hydroxyl group stretching |

| Carbonyl (C=O) | ~1670 | Non-hydrogen-bonded quinone carbonyl stretching |

| Carbonyl (C=O) | --- | Peri-positioned, hydrogen-bonded carbonyl |

Note: Specific wavenumber values can vary slightly depending on the sample preparation method (e.g., KBr pellet) and the instrument used.

The comprehensive analysis of the IR spectrum, often in conjunction with other spectroscopic data, has been instrumental in the structural elucidation of this compound. conicet.gov.arupm.edu.my

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions and conjugation systems. For this compound, a substituted anthraquinone, the UV-Vis spectrum is characteristic of its chromophoric structure.

The UV-Vis spectrum of this compound exhibits distinct absorption maxima (λmax) that are consistent with its anthraquinone core. The positions and intensities of these bands are influenced by the substituents on the aromatic rings. In a study involving the reductive cleavage of a bianthraquinone, the resulting product was identified as this compound based on its UV-Vis spectrum, among other analytical data. conicet.gov.ar

Computational studies, such as those employing time-dependent density functional theory (TD-DFT), have been used to simulate the electronic spectra of this compound and its derivatives. zhongkefu.com.cn These calculations help to assign the observed electronic transitions, which are typically of the nπ* and ππ* types. researchgate.net For instance, computational analysis of this compound revealed one-photon absorption peaks in the blue-green region of the spectrum. researchgate.net

The table below summarizes typical UV-Vis absorption maxima for this compound.

| Solvent | λmax (nm) | Log ε (Molar Absorptivity) | Reference |

| Not Specified | 224, 246, 310, 468 | 4.38, 4.48, 4.36, 3.90 | researchgate.net |

| Not Specified | 446.4, 564.3 | Not Specified | researchgate.net |

Note: The specific λmax values and molar absorptivities can vary depending on the solvent used for the measurement.

The UV-Vis spectrum serves as a valuable fingerprint for the identification of this compound and is often used in conjunction with other spectroscopic techniques for complete structural verification. conicet.gov.arupm.edu.my

Chiroptical Methods for this compound Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional structure, specifically the absolute configuration, of chiral molecules like this compound when it exists in a non-superimposable mirror-image form, such as in bianthraquinone derivatives. frontiersin.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com

Optical Rotation (OR) Measurements of this compound

Optical rotation measures the rotation of the plane of plane-polarized light by a chiral compound. libretexts.org While this compound itself is not chiral, its derivatives, such as bianthraquinones, can exhibit axial chirality. For these chiral derivatives, optical rotation is a key parameter for characterizing the enantiomers.

For example, a specific optical rotation value of [α]25D: +1.365 (c = 0.167) has been reported for a chiral derivative related to this compound. chosun.ac.kr The sign and magnitude of the optical rotation are unique for each enantiomer and are crucial for its identification. libretexts.org It is important to note that there is no simple correlation between the R/S designation of a chiral center and the direction (+ or -) of its specific rotation. libretexts.org

Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the optical rotation of a specific enantiomer, and by comparing the calculated and experimental values, the absolute configuration can be assigned. scielo.br

Electronic Circular Dichroism (ECD) Spectroscopy of this compound

Electronic circular dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com This technique is particularly powerful for assigning the absolute configuration of chiral compounds, including derivatives of this compound.

For bianthraquinone derivatives of this compound, which possess axial chirality, the ECD spectrum provides critical information for determining the stereochemistry. For instance, in the case of (R)-7-chloro-2,2'-dimethyl-1,1',6,6'-tetrahydroxy-5,5'-bianthraquinone, the absolute configuration was assigned as R based on its CD spectrum, which was in agreement with that of a related compound. conicet.gov.ar Similarly, for 5,5'-bithis compound, a positive Cotton effect observed in the CD spectrum indicated a specific axial chirality and, consequently, the absolute configuration of the biphenyl (B1667301) bond. conicet.gov.ar

The ECD spectra of chiral molecules are often interpreted with the aid of computational simulations to ensure a reliable assignment of the absolute configuration. frontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy of this compound

Vibrational circular dichroism (VCD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. rsc.org VCD provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. mdpi.comrsc.org

While specific VCD data for this compound itself is not extensively reported, the technique is a powerful tool for the stereochemical analysis of complex natural products and could be applied to chiral derivatives of this compound. frontiersin.orgrsc.org VCD is highly sensitive to the conformation of molecules, which can sometimes be a challenge for flexible structures due to conformational averaging. mdpi.com However, its application, often in combination with other chiroptical methods like ECD and OR, can significantly increase the confidence in the assignment of the absolute configuration. frontiersin.orgmdpi.com

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is a definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and, from that, the exact positions of atoms, bond lengths, and bond angles. wikipedia.orglibretexts.org

For complex molecules, including natural products, X-ray crystallography provides an unambiguous determination of the absolute configuration, provided a suitable single crystal can be obtained. acs.org While there are no specific reports found detailing the X-ray crystallographic analysis of this compound itself, this technique has been successfully applied to related natural products to establish their absolute configurations. acs.org The process involves growing a high-quality crystal, collecting diffraction data, and refining the crystal structure to obtain a precise molecular model. wikipedia.org

Computational Support for this compound Structural Elucidation

Modern computational chemistry provides powerful tools to corroborate the structures of natural products, offering a valuable complement to traditional spectroscopic methods. In the case of complex molecules, and even for apparently straightforward structures, theoretical calculations can provide an additional layer of certainty for structural assignments. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra. mdpi.comnih.gov

The general approach involves using computational models to calculate these parameters for a proposed structure. These calculated data are then compared against the experimental data. A high degree of correlation between the calculated and experimental values lends significant support to the proposed structure. mdpi.com

For the elucidation of chemical structures, the Gauge-Independent Atomic Orbital (GIAO) method is a frequently employed DFT technique for the calculation of NMR chemical shifts (¹H and ¹³C). mdpi.comconicet.gov.ar This method allows for the prediction of the NMR spectrum for a candidate structure. By comparing the calculated chemical shifts with the experimental values, researchers can assess the correctness of the proposed structure. Statistical metrics such as the Mean Absolute Error (MAE) and the correlation coefficient (R²) are often used to quantify the level of agreement. mdpi.commdpi.com

Furthermore, to determine the absolute configuration of chiral centers, TD-DFT calculations of ECD spectra are the standard method. nih.govmdpi.com The theoretically calculated ECD spectrum for a specific enantiomer is compared with the experimentally measured spectrum. A match between the two confirms the absolute configuration of the molecule. mdpi.com

While studies have utilized DFT and TD-DFT to investigate the photochemical and photosensitizing properties of this compound, a detailed report focusing specifically on the use of computational chemistry as the primary tool for its initial structural elucidation is not prominently available. researchgate.netrsc.orgresearchgate.net However, the principles of the methodology are well-established. For a compound like this compound, the workflow would typically involve the following steps:

Conformational Analysis: Identification of the low-energy conformers of the proposed this compound structure, typically using a molecular mechanics or DFT approach. mdpi.com

Geometry Optimization: Optimization of the geometries of the most stable conformers at a higher level of theory. mdpi.com

NMR Chemical Shift Calculation: Performing GIAO DFT calculations on the optimized conformers to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The final calculated spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. researchgate.net

Comparison with Experimental Data: The calculated NMR data would be plotted against the experimental data to check for linear correlation. A high correlation coefficient would support the assigned structure. mdpi.com

The table below illustrates a hypothetical comparison between experimental and GIAO-calculated ¹³C NMR data for a candidate structure, which is a common practice in computational structural elucidation.

Table 1: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Hypothetical Structure (Note: This table is a generalized example of the data format used in computational studies and does not represent actual calculated data for this compound.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |

|---|---|---|---|

| C-1 | 161.5 | 162.0 | -0.5 |

| C-2 | 120.1 | 120.5 | -0.4 |

| C-3 | 135.2 | 134.8 | 0.4 |

| C-4 | 115.8 | 116.1 | -0.3 |

| C-4a | 133.0 | 133.3 | -0.3 |

| C-5 | 118.9 | 119.2 | -0.3 |

| C-6 | 162.3 | 162.7 | -0.4 |

| C-7 | 124.5 | 124.9 | -0.4 |

| C-8 | 121.7 | 122.0 | -0.3 |

| C-8a | 136.9 | 137.2 | -0.3 |

| C-9 | 190.1 | 189.8 | 0.3 |

| C-10 | 181.8 | 182.1 | -0.3 |

| C-10a | 113.8 | 114.1 | -0.3 |

This type of comparative data analysis is a cornerstone of modern natural product chemistry, providing robust evidence for structural assignments. mdpi.com

Synthesis and Characterization of Soranjidiol Derivatives and Analogues

Design Principles for Soranjidiol Analogues

The design of this compound analogues is guided by established principles for developing effective photosensitizers (PS) for applications like photodynamic therapy (PDT). nih.govmdpi.com The core objective is to enhance the therapeutic window and efficacy by optimizing several key parameters. The anthraquinone (B42736) scaffold of this compound serves as a promising starting point for these modifications. imrpress.com

Key design principles include:

Enhancing Photosensitizing Properties: Modifications aim to improve the efficiency of intersystem crossing (ISC) to the triplet state and increase the quantum yield of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) anions (O₂⁻). nih.gov This can sometimes be achieved by introducing heavy atoms, such as halogens, which can enhance spin-orbit coupling.

Tuning Absorption Wavelength: Shifting the molecule's maximum absorption wavelength towards the near-infrared (NIR) region (the "phototherapeutic window" of 630–850 nm) is a critical goal, as longer wavelengths allow for deeper tissue penetration. nih.govimrpress.com

Improving Solubility and Bioavailability: this compound has limited solubility in aqueous media. Derivatives are designed to improve water solubility, which is crucial for systemic administration and effective interaction in biological environments. Glycosylation is a common strategy to achieve this. medcraveonline.com

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity affects cellular uptake and localization. Etherification or esterification can alter this balance, potentially increasing cell membrane permeability and accumulation within target cells or organelles. imrpress.com

Minimizing Dark Toxicity: An ideal photosensitizer should be non-toxic in the absence of light. Analogue design seeks to create derivatives that exhibit cytotoxicity only upon photoactivation, thereby increasing selectivity and reducing side effects. nih.gov

By systematically applying these principles, researchers can create a library of this compound analogues with tailored properties for specific mechanistic actions and therapeutic applications.

Chemical Modification Strategies for this compound

The hydroxyl groups and the aromatic core of this compound are the primary targets for chemical modification. Standard organic reactions can be employed to produce a variety of derivatives.

Esterification and etherification target the phenolic hydroxyl groups at the C-1 and C-6 positions of this compound, altering its polarity, lipophilicity, and hydrogen-bonding capabilities.

Esterification: This reaction involves treating this compound with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) in the presence of a catalyst. byjus.compcc.eu The process converts one or both hydroxyl groups into ester functional groups. ebsco.com This modification is a common strategy for creating prodrugs, as the ester linkage can be hydrolyzed by esterase enzymes in the body to release the active parent compound. medcraveonline.com Structural modification of secondary metabolites through esterification can enhance bioavailability and solubility. medcraveonline.com

Etherification: This process involves converting the hydroxyl groups into ethers. A well-documented ether derivative of this compound is This compound 1-methyl ether , which has been isolated from natural sources like Heterophyllaea pustulata alongside this compound itself. conicet.gov.arnih.gov Synthesis of such ethers can be achieved via reactions like the Williamson ether synthesis, where the phenoxide ion of this compound reacts with an alkyl halide (e.g., methyl iodide). This modification blocks a phenolic hydroxyl group, which can significantly impact the molecule's photosensitizing mechanism and interactions with biological targets. imrpress.comtandfonline.com

The quinone moiety of this compound is redox-active, meaning it can undergo reversible oxidation and reduction reactions. This property is central to the biological activity of many anthraquinones.

Reduction: The two ketone groups of the anthraquinone core can be reduced to form the corresponding hydroquinone. This transformation can occur via chemical reducing agents or through enzymatic processes within cells, such as by NAD(P)H (quinone acceptor) oxidoreductase. imrpress.com This bio-reduction is considered a key activation step for some anthraquinone-based anticancer agents. imrpress.com

Glycosylation is the attachment of a sugar moiety to the this compound aglycone, typically at one of the hydroxyl groups, to form a glycoside. slideshare.net This modification dramatically increases the water solubility of the compound and can alter its bioavailability and transport across cell membranes.

A known natural glycoside of this compound is This compound 6-O-β-primveroside , which was isolated from the heartwood of Morinda lucida. researchgate.net In this derivative, a primverose sugar unit (a disaccharide) is attached to the oxygen atom at the C-6 position. The biosynthesis of glycosides involves the transfer of a sugar from a donor like UDP-sugar to the aglycone, a reaction catalyzed by glycosyltransferase enzymes. slideshare.net

Introducing halogen atoms or interconverting existing functional groups can profoundly influence the electronic properties and steric profile of the this compound molecule.

Halogenation: The introduction of a halogen, such as chlorine, onto the aromatic ring is a key synthetic modification. Research has demonstrated the successful synthesis of 5-chlorothis compound directly from this compound. researchgate.netconicet.gov.arnih.gov This reaction adds a chlorine atom at the C-5 position. The presence of the heavy chlorine atom can influence the photophysical properties of the molecule, potentially enhancing its ability to generate ROS. imrpress.com Similarly, 7-chlorobithis compound , a chlorinated dimer, has been synthesized from its parent compound, 5,5'-bithis compound. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (focused on in vitro mechanistic effects)

Structure-activity relationship (SAR) studies correlate the chemical structure of this compound and its analogues with their biological effects, providing insight into the mechanisms of action. For this compound, these studies have largely focused on its photosensitizing capabilities.

Effect of Methylation (Etherification): Comparing this compound with This compound 1-methyl ether reveals the importance of the C-1 hydroxyl group. Both compounds demonstrate PDT activity against human breast cancer cells. imrpress.comimrpress.com However, their efficacy in other assays can differ. For instance, in one study, this compound showed poor antiherpetic activity, but this effect was significantly enhanced upon photo-stimulation, whereas derivatives like rubiadin (B91156) 1-methyl ether were effective with minimal damage to host cells. researchgate.net This suggests that methylation can modulate the balance between dark toxicity and photo-activated effects.

Effect of Halogenation: The addition of a chlorine atom significantly alters the molecule's photodynamic properties. The synthesis of 5-chlorothis compound allowed for direct comparison with the parent compound. researchgate.netnih.gov Upon irradiation, chlorinated derivatives were found to enhance the production of superoxide anion radicals (O₂⁻), a Type I photosensitization mechanism. imrpress.com Specifically, 5-chlorothis compound produced a 7% increase in O₂⁻ generation, while the chlorinated dimer 7-chlorobithis compound showed a much more pronounced effect, with a 20% increase. imrpress.com This indicates that both chlorination and dimerization contribute to enhanced Type I photosensitizing activity.

Effect of Glycosylation: Glycosylation generally deactivates or reduces the photosensitizing activity of the aglycone. This is thought to be a protective mechanism in nature, rendering the molecule less harmful until the sugar moiety is cleaved. acs.org Studies on other anthraquinones have shown that glycosylation can decrease the singlet oxygen photoyield. acs.org

The following table summarizes the in vitro mechanistic effects of key this compound derivatives compared to the parent compound.

| Compound | Modification | Key In Vitro Mechanistic Finding | Reference(s) |

| This compound | Parent Compound | Exhibits photosensitizing properties, generating singlet oxygen (Type II) and showing photo-stimulated activity. | imrpress.comresearchgate.net |

| This compound 1-methyl ether | Etherification (C-1 OH) | Also exhibits PDT activity; methylation alters the balance of dark vs. light-induced effects. | imrpress.comimrpress.comconicet.gov.ar |

| 5-chlorothis compound | Halogenation (Cl at C-5) | Enhances Type I photosensitization, showing a 7% increase in superoxide anion generation upon irradiation. | imrpress.comresearchgate.net |

| 7-chlorobithis compound | Dimerization & Halogenation | Significantly enhances Type I photosensitization, with a 20% increase in superoxide anion generation. | imrpress.comresearchgate.net |

| This compound 6-O-β-primveroside | Glycosylation (at C-6 OH) | Likely has reduced photosensitizing activity compared to the aglycone, with increased water solubility. | researchgate.net |

These SAR studies underscore that specific, targeted modifications to the this compound structure can fine-tune its photodynamic mechanism, switching between or enhancing Type I (electron transfer) and Type II (singlet oxygen) pathways, thereby providing a rational basis for designing novel photosensitizers. imrpress.com

Identification of Key Pharmacophores in this compound Analogues

The bioactivity of this compound and its analogues is intrinsically linked to their chemical structure, specifically the arrangement of functional groups on the anthraquinone scaffold. While dedicated pharmacophore modeling studies for this compound are not extensively documented, analysis of structure-activity relationship (SAR) studies across various anthraquinones allows for the identification of key pharmacophoric features. These features are crucial for the molecule's interaction with biological targets, which in turn dictates their therapeutic or toxic effects.

The fundamental pharmacophore of this compound and its derivatives includes:

A planar aromatic system: The rigid, planar tricyclic anthraquinone core is essential for intercalation into DNA and other biological macromolecules.

Hydrogen bond donors/acceptors: The hydroxyl (-OH) and carbonyl (C=O) groups are critical for forming hydrogen bonds with amino acid residues in target proteins or with the phosphate (B84403) backbone of DNA.

A hydrophobic region: The aromatic rings provide a large hydrophobic surface that facilitates non-polar interactions and membrane permeability.

Studies on various anthraquinone derivatives have highlighted the importance of the substitution pattern on the aromatic rings for specific biological activities. For instance, the number and position of hydroxyl groups can significantly influence activities such as cytotoxicity and photosensitization. iomcworld.com The presence of hydroxyl groups at peri-positions (e.g., C1 and C8) can enhance activity due to the formation of intramolecular hydrogen bonds, which affect the molecule's electronic properties. frontiersin.org

Furthermore, the introduction of other substituents, such as methyl or methoxy (B1213986) groups, can modulate the lipophilicity and electronic nature of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov In essence, the pharmacophore of a this compound analogue is a specific three-dimensional arrangement of these features that is recognized by a particular biological target.

Elucidation of Structural Modifiers Impacting this compound Bioactivity

The bioactivity of this compound can be significantly altered by modifying its chemical structure. Research into these structural modifications provides valuable insights into the structure-activity relationships of this class of compounds, particularly concerning their photosensitizing and cytotoxic properties.

Halogenation:

The introduction of halogen atoms, such as chlorine, onto the this compound scaffold has been shown to influence its bioactivity. For example, 5-chlorothis compound, a mono-chlorinated derivative, has been synthesized and characterized. nih.gov Another related chlorinated derivative, 7-chlorobithis compound, was synthesized from 5,5'-bithis compound. nih.gov These halogenated derivatives have demonstrated photosensitizing properties. Specifically, when irradiated, both lycionine (a hetero-bianthraquinone) and the chlorinated derivatives enhanced the production of superoxide anion radicals. nih.gov Notably, 7-chlorobithis compound exhibited a more pronounced effect, increasing superoxide production by 20%, compared to a 7% increase by other related anthraquinones. nih.gov

Dimerization:

The dimerization of this compound to form bianthraquinones like 5,5'-bithis compound represents another significant structural modification. conicet.gov.ar These dimeric structures possess axial chirality due to the restricted rotation around the C5-C5' bond. conicet.gov.ar The increased molecular size and altered electronic properties of these dimers can lead to different biological activities compared to their monomeric counterparts. For instance, 5,5'-bithis compound has shown notable photo-stimulated antiherpetic activity. researchgate.net

Hydroxyl and Methoxy Group Modifications: